molecular formula C17H19NOS B4751013 6-(hexylthio)benzo[cd]indol-2(1H)-one

6-(hexylthio)benzo[cd]indol-2(1H)-one

Cat. No.: B4751013
M. Wt: 285.4 g/mol
InChI Key: WVEVTTCKAZFLIQ-UHFFFAOYSA-N
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Description

6-(Hexylthio)benzo[cd]indol-2(1H)-one is a derivative of the benzo[cd]indol-2(1H)-one (BIO) scaffold, a structurally versatile heterocyclic system with diverse pharmaceutical applications. The 6-position of the BIO scaffold is a critical site for functionalization, with substituents dictating target selectivity, binding affinity, and pharmacokinetic properties. The hexylthio group (C₆H₁₃S) introduces a hydrophobic, sulfur-containing chain, which may enhance membrane permeability and alter interactions with hydrophobic protein pockets compared to other substituents.

Properties

IUPAC Name

6-hexylsulfanyl-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-3-4-5-11-20-15-10-9-14-16-12(15)7-6-8-13(16)17(19)18-14/h6-10H,2-5,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEVTTCKAZFLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=C2C=CC=C3C2=C(C=C1)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key BIO Derivatives and Their Properties

Compound Name 6-Position Substituent Target/Activity Key Findings Reference ID
6-(3,5-Dimethylisoxazol-4-yl) Heterocyclic (isoxazole) BET Bromodomains (BRD4) IC₅₀ = 3.79 μM for BRD4; selective over non-BET proteins
6-Sulfonamide derivatives Sulfonamide TNF-α Optimized via docking; IC₅₀ values in low micromolar range
6-Benzo[d]imidazol-2-yl Benzimidazole Lysosome targeting 82.5% metastasis inhibition in vivo; induces apoptosis/autophagy
6-Hydroxy Hydroxyl Not specified Physicochemical data reported (MW = 185.18 g/mol)
6-Polyamine conjugates Polyamine chains Antimetastatic agents Moderate antitumor activity (46.9% inhibition) via lysosomal uptake

Key Observations:

  • Hydrophobic vs.
  • Electron-Donating Effects : Sulfur’s electron-rich nature may influence binding interactions differently than nitrogen-containing groups (e.g., isoxazole in BET inhibitors ).
  • Target Selectivity : Isoxazole derivatives show BRD4 specificity , while benzimidazole conjugates act on lysosomes , highlighting the scaffold’s adaptability.

BET Bromodomain Inhibition

  • 6-(3,5-Dimethylisoxazol-4-yl) Derivatives: These compounds mimic acetyl-lysine interactions in BRD4’s binding pocket, achieving temperature shifts of 1.2–2.1°C in thermal shift assays (TSA) . Compound 19 (ethyl-substituted) showed an IC₅₀ of 3.79 μM and selectivity against non-BET proteins .

Lysosome-Targeting Anticancer Agents

  • 6-Benzo[d]imidazol-2-yl Derivatives : Conjugation with polyamines (e.g., homospermine) led to 82.5% metastasis inhibition in vivo by triggering lysosomal polyamine catabolism and caspase activation .
  • Hexylthio Potential: The hexylthio group’s hydrophobicity might reduce reliance on polyamine transporters (PTS) for cellular uptake, altering subcellular localization compared to polyamine-linked analogs .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property 6-(Hexylthio) (Predicted) 6-(3,5-Dimethylisoxazol-4-yl) 6-Sulfonamide 6-Hydroxy
Molecular Weight (g/mol) ~265.3 325.3 ~405.1 185.2
LogP (Predicted) ~3.5 2.8 1.2 1.5
Solubility (mg/mL) Low Moderate Moderate High
Bioavailability High (oral) Moderate Low Variable

Key Insights:

  • The hexylthio group’s high LogP suggests strong membrane permeability but may necessitate formulation optimization to mitigate solubility issues.
  • In contrast, sulfonamide derivatives balance moderate LogP and solubility, making them viable for intravenous delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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